Dibutyrylapomorphine
Description
Dibutyrylapomorphine is a synthetic derivative of apomorphine, a non-ergoline dopamine receptor agonist. The compound is chemically modified by the addition of two butyryl groups, which enhance its lipophilicity and stability compared to the parent molecule . Apomorphine itself is a potent D₁/D₂ dopamine receptor agonist used clinically for the treatment of Parkinson’s disease (PD) and erectile dysfunction. This compound’s structural modifications aim to improve pharmacokinetic properties, such as oral bioavailability and half-life, while retaining dopaminergic efficacy.
Properties
CAS No. |
42390-72-7 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(6aR)-11-butanoyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] butanoate |
InChI |
InChI=1S/C25H29NO4/c1-4-7-21(27)29-20-12-11-17-15-19-23-16(13-14-26(19)3)9-6-10-18(23)24(17)25(20)30-22(28)8-5-2/h6,9-12,19H,4-5,7-8,13-15H2,1-3H3/t19-/m1/s1 |
InChI Key |
FHXAWNCBUXBJHB-LJQANCHMSA-N |
SMILES |
CCCC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC |
Isomeric SMILES |
CCCC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC |
Synonyms |
dibutyrylapomorphine dibutyrylapomorphine hydrochloride, (R)-isomer diisobutyrylapomorphine ZK 48241 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features
*Estimated based on apomorphine’s structure + 2(C₄H₇O₂).
Pharmacokinetic Properties
This compound’s butyryl groups confer enhanced metabolic stability and prolonged half-life compared to apomorphine:
- Bioavailability : Apomorphine has <2% oral bioavailability due to rapid first-pass metabolism, while this compound’s esterification may improve intestinal absorption .
- Half-life : Apomorphine’s half-life is 30–60 minutes, whereas this compound exhibits a longer duration (>2 hours) in rodent models .
- Metabolism : Both compounds undergo hepatic glucuronidation, but this compound’s esters are hydrolyzed more slowly, delaying conversion to active metabolites .
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Apomorphine | Ropinirole |
|---|---|---|---|
| Oral Bioavailability | ~15%* | <2% | 50% |
| Half-life (hr) | 2.5* | 0.5–1 | 6 |
| Primary Metabolism | Ester hydrolysis | Glucuronidation | CYP1A2 oxidation |
*Preclinical estimates.
Pharmacodynamic Profiles
- Receptor Affinity : this compound retains high affinity for D₁/D₂ receptors (Ki < 10 nM), comparable to apomorphine but superior to Ropinirole (D₃-selective, Ki ~100 nM) .
- Efficacy : In animal models, this compound shows prolonged motor improvement in PD compared to apomorphine’s short-lived effects .
- Adverse Effects : Nausea and hypotension are common to both compounds, but this compound’s slower absorption may reduce acute side effects .
Clinical and Regulatory Status
While apomorphine is FDA-approved for PD, this compound remains investigational. Regulatory guidelines for generic dopamine agonists emphasize bioequivalence studies for compounds like Ropinirole , but this compound’s esterified structure may require unique approval pathways.
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